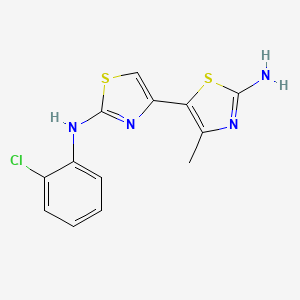

N~2~-(2-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole derivatives often involves the use of various reagents and conditions, leading to the formation of compounds with specific structural features. For instance, the synthesis and X-ray crystal studies of 6-(2-chlorophenyl)-3-methyl[1,2,4] triazolo[4,5-b][1,3,4]thiadiazole highlighted the structural characterization of similar compounds, which is pivotal for understanding the synthesis process of N2-(2-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine derivatives (Nanjunda-Swamy et al., 2005).

Molecular Structure Analysis

The molecular and crystal structure of thiazole derivatives provides insight into their potential applications and interactions. The study on the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, for example, offers valuable information on the crystal and molecular structure, characterized by spectroscopic techniques and X-ray diffraction, which could be analogous to understanding the structure of N2-(2-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine (Kerru et al., 2019).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, contributing to a broad spectrum of chemical properties. The synthesis of N2,N5-diphenyl-1,3,4-thiadiazole-2,5-diamine, for example, involves catalysis and offers insights into the chemical reactions that similar compounds might undergo, including the formation of bonds and the resultant structural configurations (Zhou Jian-feng, 2010).

Physical Properties Analysis

The physical properties of thiazole derivatives, including melting points, solubility, and thermal stability, are crucial for their practical applications. Studies on compounds like N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have assessed their physical properties, providing a foundation for understanding those of N2-(2-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine (Malik et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thiazole derivatives are influenced by their molecular structure. The theoretical study of intramolecular hydrogen bonds in thiazole derivatives, for example, sheds light on the chemical properties that could be expected from N2-(2-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine, including its potential interactions and stability (Castro et al., 2007).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Thiadiazole Derivatives : A study focused on synthesizing thiadiazole derivatives through the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride, yielding compounds with potential dyeing applications on nylon fabric. The compounds exhibited significant dyeing performance, characterized by their melting points, elemental analysis, and spectroscopic data (Malik et al., 2018).

Blue Light-Emitting Polyamides : Another research explored the synthesis of blue light-emitting polyamide and poly(amide-imide)s containing 1,3,4-oxadiazole rings. These polymers demonstrated film-forming ability, good solubility in organic solvents, and high thermal stability, making them suitable for optical applications (Hamciuc et al., 2015).

Intramolecular Hydrogen Bonds in Thiazole Derivatives : A theoretical study on thiazole derivatives revealed the presence of intramolecular hydrogen bonds, providing insights into their structural stability and potential for further functionalization (Castro et al., 2007).

Applications in Material Science

Polyimides from Unsymmetrical Diamines : Research into the synthesis of polyimides from unsymmetrical diamines containing imidazole pendant groups highlighted the production of materials with excellent solubility, thermal stability, and potential for high-performance applications (Ghaemy & Alizadeh, 2009).

White Light Emission from Organic Molecules : A study demonstrated that binary combinations of different families of blue-emitting organic molecules could produce white or near-white emission, suggesting a simple route to white-emitting organic light-emitting diodes (Thompson et al., 2001).

Thermally Stable Polyimides with Asymmetric Structure : Another investigation into the preparation of polyimides derived from asymmetric fluorinated aromatic diamines showcased their good thermal stability, low dielectric constant, and moisture absorption, underlining their suitability for advanced electronic applications (Bu et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[2-(2-chloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4S2/c1-7-11(20-12(15)16-7)10-6-19-13(18-10)17-9-5-3-2-4-8(9)14/h2-6H,1H3,(H2,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKUUGBALNSSCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{2-[(2-Chlorophenyl)amino]-13-thiazol-4-YL}-4-methyl-13-thiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate](/img/structure/B5572555.png)

![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline](/img/structure/B5572609.png)

![3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5572612.png)

![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)

![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)

![6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5572637.png)

![6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)